molecular formula C23H18N2O3 B2985539 6-Methoxy-2-(4-phenylphenyl)iminochromene-3-carboxamide CAS No. 313242-75-0

6-Methoxy-2-(4-phenylphenyl)iminochromene-3-carboxamide

Cat. No.: B2985539
CAS No.: 313242-75-0
M. Wt: 370.408
InChI Key: VIQUNLMURMYVJW-BZZOAKBMSA-N
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Description

6-Methoxy-2-(4-phenylphenyl)iminochromene-3-carboxamide is a synthetic organic compound with the molecular formula C23H18N2O3. This compound is part of the chromene family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-(4-phenylphenyl)iminochromene-3-carboxamide typically involves the condensation of 6-methoxy-2H-chromene-3-carboxylic acid with 4-phenylphenylamine under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the iminochromene structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-(4-phenylphenyl)iminochromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of 6-hydroxy-2-(4-phenylphenyl)iminochromene-3-carboxamide.

    Reduction: Formation of 6-methoxy-2-(4-phenylphenyl)aminomethylchromene-3-carboxamide.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-Methoxy-2-(4-phenylphenyl)iminochromene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-2-(4-phenylphenyl)iminochromene-3-carboxamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-2-(4-phenylphenyl)iminochromene-3-carboxamide stands out due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for further research and development.

Properties

IUPAC Name

6-methoxy-2-(4-phenylphenyl)iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3/c1-27-19-11-12-21-17(13-19)14-20(22(24)26)23(28-21)25-18-9-7-16(8-10-18)15-5-3-2-4-6-15/h2-14H,1H3,(H2,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQUNLMURMYVJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=NC3=CC=C(C=C3)C4=CC=CC=C4)C(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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